Carbonic Anhydrase Isozyme Selectivity: 3-Bromophenyl-difluoromethanesulfonamide vs. Methylsulfonamide-COUMATE
In a comparative library study of human carbonic anhydrase (CA) inhibitors, the 3-bromophenyl-difluoromethanesulfonamide derivative demonstrated a unique and quantifiable selectivity profile for the mitochondrial isoform CA VA that was absent in comparator molecules. While the methylsulfonamide-COUMATE derivative potently inhibited CA II (Kᵢ = 32 nM) [1], the 3-bromophenyl-difluoromethanesulfonamide exhibited a different target preference, showing a selectivity ratio for CA VA over CA II of 3.53, over CA I of 6.84, and over the tumor-associated CA IX of 9.34, respectively [1]. This selective inhibition occurred despite moderate overall potency (Kᵢ for CA VA = 160 nM) [1].
| Evidence Dimension | Carbonic anhydrase isozyme inhibition selectivity (Ki-based ratio) |
|---|---|
| Target Compound Data | 3-bromophenyl-difluoromethanesulfonamide: CA VA selectivity over CA II = 3.53; over CA I = 6.84; over CA IX = 9.34 (Kᵢ CA VA = 160 nM) |
| Comparator Or Baseline | Methylsulfonamide-COUMATE derivative: CA II Kᵢ = 32 nM (potent, non-selective CA II inhibition) |
| Quantified Difference | 3.53-fold (CA VA vs. CA II) to 9.34-fold (CA VA vs. CA IX) selectivity; comparator shows high potency but no VA selectivity. |
| Conditions | Human carbonic anhydrase isozymes I, II, VA, IX; in vitro fluorometric assay; Kᵢ determination using CO₂ hydration method. |
Why This Matters
This quantitative selectivity profile provides a scientific basis for selecting this compound as a lead scaffold for CA VA-targeted therapeutics (e.g., anti-obesity agents), an application for which a potent but non-selective CA II inhibitor would be unsuitable due to off-target effects [1].
- [1] Cecchi A, et al. Carbonic anhydrase inhibitors: Inhibition of the human isozymes I, II, VA, and IX with a library of substituted difluoromethanesulfonamides. Bioorg Med Chem Lett. 2005;15(23):5192-5196. View Source
